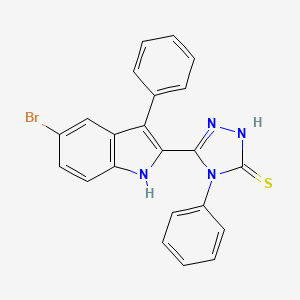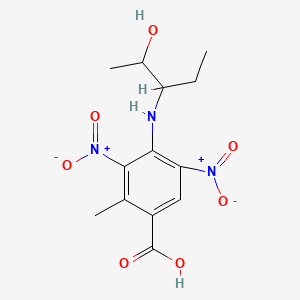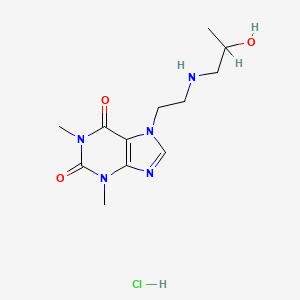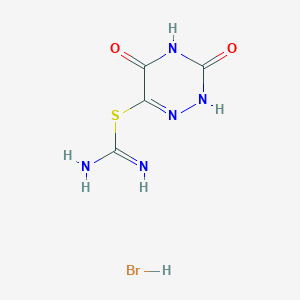
2-(3,5-Dioxo-2,3,4,5-tetrahydro-as-triazin-6-yl)-2-thiopseudourea hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Azauracil-5-isothiouronium hydrobromide: is a heterocyclic compound that belongs to the class of triazine derivatives. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of an azauracil moiety and an isothiouronium group, which contribute to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azauracil-5-isothiouronium hydrobromide typically involves the reaction of 6-azauracil with isothiouronium bromide under controlled conditions. The process can be summarized as follows:
Starting Materials: 6-Azauracil and isothiouronium bromide.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as water or ethanol, at a temperature range of 50-70°C.
Procedure: The starting materials are mixed and heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of 6-Azauracil-5-isothiouronium hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The isothiouronium group can participate in nucleophilic substitution reactions, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Substitution Products: Substituted derivatives with various functional groups replacing the isothiouronium group.
Aplicaciones Científicas De Investigación
Chemistry: 6-Azauracil-5-isothiouronium hydrobromide is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in research to understand the mechanisms of action of triazine derivatives and their interactions with biological targets.
Medicine: In medicinal chemistry, 6-Azauracil-5-isothiouronium hydrobromide is investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for applications in the production of high-performance materials and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 6-Azauracil-5-isothiouronium hydrobromide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes, leading to the depletion of nucleotide pools and disruption of cellular processes. It is known to interfere with the synthesis of nucleic acids, thereby exerting its effects on cell growth and proliferation.
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in nucleotide biosynthesis, such as orotidine-5’-monophosphate decarboxylase.
Pathways: It affects pathways related to pyrimidine metabolism and RNA synthesis, leading to the inhibition of cell growth.
Comparación Con Compuestos Similares
6-Azauracil: A closely related compound with similar structural features but lacking the isothiouronium group.
6-Azauridine: Another triazine derivative with antiviral properties.
5-Azacytosine: A pyrimidine analog with applications in cancer therapy.
Uniqueness: 6-Azauracil-5-isothiouronium hydrobromide is unique due to the presence of both the azauracil and isothiouronium moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
4956-09-6 |
|---|---|
Fórmula molecular |
C4H6BrN5O2S |
Peso molecular |
268.09 g/mol |
Nombre IUPAC |
(3,5-dioxo-2H-1,2,4-triazin-6-yl) carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C4H5N5O2S.BrH/c5-3(6)12-2-1(10)7-4(11)9-8-2;/h(H3,5,6)(H2,7,9,10,11);1H |
Clave InChI |
RWVNNVNUOBQCFK-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)C(=NNC(=O)N1)SC(=N)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


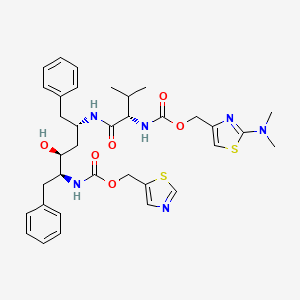

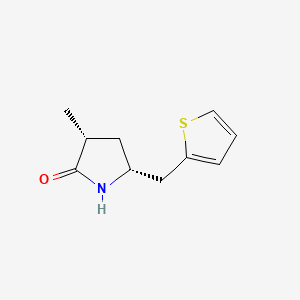
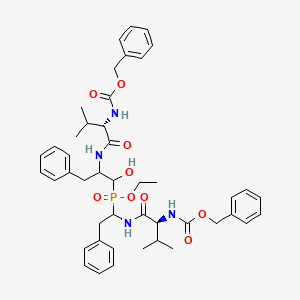
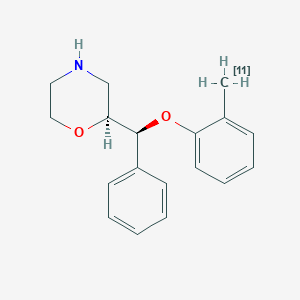
![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)
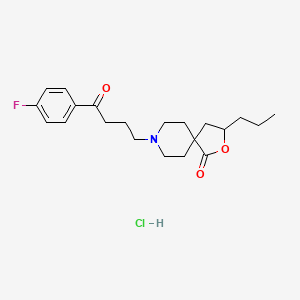


![16,17-dimethoxy-6-prop-1-en-2-yl-7,20-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-2,12-dione](/img/structure/B12757272.png)
